

unexpected side effects of DL 071IT in lab animals

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Compound of Interest

Compound Name: DL 071IT

Cat. No.: B1670800

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Technical Support Center: DL-071IT

Compound Name: DL-071IT

Hypothetical Mechanism of Action: DL-071IT is a novel, potent, and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] DL-071IT is under investigation as a targeted therapy for solid tumors harboring PIK3CA mutations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses unexpected side effects observed during preclinical studies of DL-071IT in lab animals.

Issue 1: Unexpected Severe Hyperglycemia and Weight Loss

Question: We are observing significant, dose-dependent hyperglycemia and associated weight loss in our mouse xenograft models treated with DL-071IT, which is more severe than anticipated. How can we manage this?

Answer:

Severe hyperglycemia is a known class effect of PI3K α inhibitors due to the pathway's role in insulin signaling.[2][3] The inhibition of PI3K α in peripheral tissues like skeletal muscle and adipose tissue can lead to insulin resistance.

Troubleshooting Steps:

- **Confirm On-Target Effect:** First, ensure the observed hyperglycemia is due to the intended pharmacological effect. This can be done by analyzing downstream markers of PI3K signaling (e.g., p-Akt, p-S6K) in tumor and peripheral tissues to confirm target engagement.
- **Dose Titration and Scheduling:** If target engagement is confirmed, consider a dose-reduction or alternative dosing schedules (e.g., intermittent dosing) to mitigate the metabolic side effects while maintaining anti-tumor efficacy.
- **Dietary Modification:** In your animal studies, consider switching to a low-carbohydrate diet to reduce the glucose load.
- **Pharmacological Intervention:** For severe cases, co-administration of a glucose-lowering agent such as metformin can be explored. However, this will require a separate study to evaluate potential drug-drug interactions and effects on tumor growth.

Quantitative Data Summary: Dose-Dependent Hyperglycemia in CD-1 Mice

DL-071IT Dose (mg/kg, daily)	Mean Blood Glucose (mg/dL) at 4 hours post-dose (Day 14)	Mean Body Weight Change (%) from Baseline (Day 14)
Vehicle Control	110 \pm 15	+5.2%
25	250 \pm 45	-2.1%
50	480 \pm 70	-8.5%
100	650 \pm 90	-15.3%

Issue 2: Elevated Liver Enzymes and Hepatotoxicity

Question: Our toxicology studies in rats are showing a significant elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels after 28 days of continuous dosing with DL-071IT. Histopathology reveals centrilobular necrosis. What is the likely mechanism and how can we investigate this further?

Answer:

Hepatotoxicity is a potential adverse effect of PI3K/AKT/mTOR inhibitors.[2][4] The mechanism can be complex, involving on-target effects on liver metabolism or off-target effects on other cellular processes.[5]

Troubleshooting and Investigation Workflow:

- Characterize the Injury: Perform a comprehensive liver function panel including alkaline phosphatase (ALP) and bilirubin to further characterize the nature of the liver injury (hepatocellular, cholestatic, or mixed).
- Histopathological Analysis: In addition to standard H&E staining, consider special stains to assess for steatosis (Oil Red O) and fibrosis (Sirius Red).
- Mechanism-Based Investigation:
 - Oxidative Stress: Measure markers of oxidative stress in liver tissue, such as glutathione (GSH) levels and malondialdehyde (MDA) adducts.
 - Mitochondrial Dysfunction: Assess mitochondrial function in isolated liver mitochondria.
 - Off-Target Kinase Profiling: A kinome-wide screen can help identify if DL-071IT is inhibiting other kinases that could contribute to hepatotoxicity.[5]

Experimental Protocol: Induction and Assessment of Drug-Induced Liver Injury (DILI) in Rats

- Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
- Dosing: Administer DL-071IT or vehicle control daily via oral gavage for 28 days.
- Sample Collection: Collect blood via tail vein at baseline, day 14, and day 28 for serum chemistry analysis (ALT, AST, ALP, bilirubin).

- **Terminal Procedures:** At day 28, euthanize animals and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remainder snap-frozen in liquid nitrogen for biochemical assays.
- **Histopathology:** Formalin-fixed, paraffin-embedded liver sections (5 μ m) are stained with Hematoxylin and Eosin (H&E) and evaluated by a board-certified veterinary pathologist.

Quantitative Data Summary: Liver Enzyme Elevation in Sprague-Dawley Rats (Day 28)

DL-071IT Dose (mg/kg, daily)	Mean ALT (U/L)	Mean AST (U/L)
Vehicle Control	40 \pm 8	60 \pm 12
25	120 \pm 25	180 \pm 30
50	350 \pm 60	500 \pm 85

Issue 3: Observed Cardiotoxicity in a Subset of Animals

Question: In our long-term efficacy studies in beagle dogs, we've noted ECG abnormalities (QTc prolongation) and, in one case, evidence of reduced left ventricular function on echocardiography. Is this an expected side effect?

Answer:

While less common than metabolic or liver-related side effects for this class of drugs, cardiotoxicity can occur with kinase inhibitors, sometimes due to off-target effects on ion channels or other cardiac kinases.^[6]

Troubleshooting and De-risking Strategy:

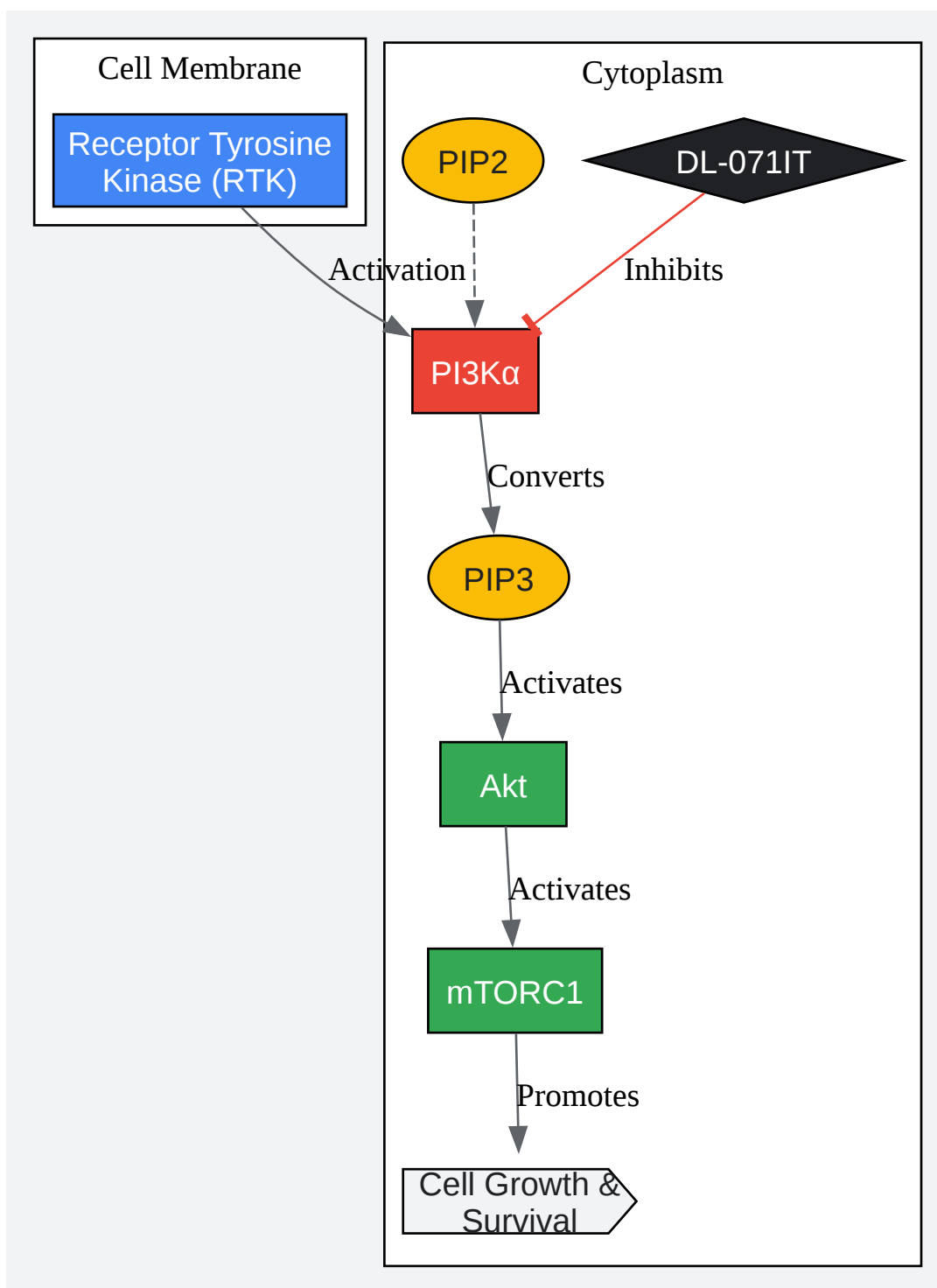
- **Confirm Findings:** Increase the frequency of ECG and echocardiography monitoring in ongoing studies to determine the incidence and dose-relationship of these findings.
- **In Vitro Ion Channel Screening:** Screen DL-071IT against a panel of cardiac ion channels, with a particular focus on the hERG channel, which is commonly implicated in drug-induced QTc prolongation.

- **Ex Vivo Myocardial Tissue Studies:** Evaluate the effect of DL-071IT on the contractility of isolated cardiac muscle preparations.
- **Biomarker Analysis:** Analyze serum for cardiac biomarkers such as troponin I (cTnI) and B-type natriuretic peptide (BNP) in your animal studies.

Experimental Protocol: In Vivo Cardiotoxicity Assessment in Beagle Dogs

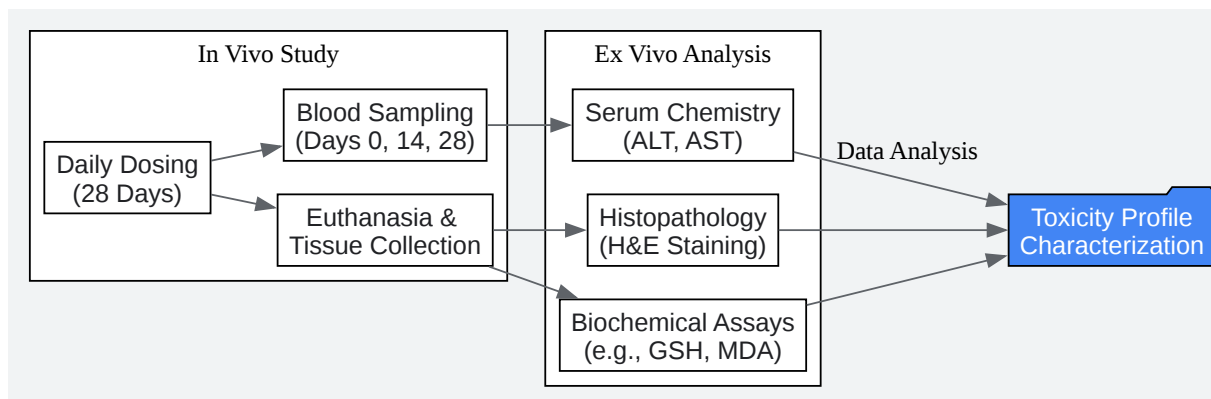
- **Animal Model:** Male beagle dogs.
- **Dosing:** Administer DL-071IT or vehicle control daily for up to 3 months.
- **Monitoring:**
 - **ECG:** Perform 12-lead ECG recordings at baseline and at multiple time points post-dose.
 - **Echocardiography:** Conduct echocardiograms at baseline and monthly to assess cardiac structure and function (e.g., ejection fraction, fractional shortening).
 - **Blood Pressure:** Monitor systolic and diastolic blood pressure.
- **Terminal Analysis:** At the end of the study, perform detailed gross and microscopic pathological examination of the heart.

Visualizations



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Fig. 1: Simplified signaling pathway of DL-071IT action.



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Fig. 2: Experimental workflow for DILI investigation.

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